molecular formula C19H22N4O B2986530 4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile CAS No. 2097922-17-1

4-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile

Cat. No. B2986530
CAS RN: 2097922-17-1
M. Wt: 322.412
InChI Key: BEQLMABWAMQMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound was optimized using the B3LYP/cc-pVDZ basis set . The Natural Bond Orbital (NBO) analysis confirmed the highest stabilization energy of 39.53 kcal/mol, from bonding LP (1) - N22 to anti-bonding π* (N21 - C24) .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to the one mentioned are frequently studied for their synthesis methods and biological activities. For example, the synthesis and antibacterial study of N-substituted derivatives of related compounds indicate ongoing research in developing new molecules with potential antibacterial properties (H. Khalid et al., 2016). This suggests that derivatives of the compound could be explored for similar antimicrobial or antibacterial applications.

Antitumor and DNA Binding Properties

Research on compounds with a similar backbone structure has shown potential antitumor activity and DNA binding properties, which are critical in the development of new anticancer drugs. For instance, a study on a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex demonstrated potential anticancer activity against U937 human monocytic cells, along with significant DNA binding capabilities (Pradip K. Bera et al., 2021). These findings highlight the compound's relevance in cancer research and its potential as a therapeutic agent.

Anticonvulsant Activity

Derivatives of compounds within the same chemical family have been synthesized and evaluated for their anticonvulsant activity, showing promising results. This suggests that research into the specific compound or its derivatives could uncover new treatments for epilepsy or related neurological disorders (E. Nassar et al., 2016).

High Voltage Lithium Ion Battery Application

Interestingly, similar compounds have also been investigated for their application in lithium ion batteries, demonstrating the versatility of research involving such molecules. A study using 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive showed significant improvements in the cyclic stability of lithium nickel manganese oxide cathodes (Wenna Huang et al., 2014). This points to the potential of researching the compound for applications beyond biomedical fields, such as in energy storage technologies.

properties

IUPAC Name

4-[[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-15-2-7-19(24)23(21-15)14-18-8-10-22(11-9-18)13-17-5-3-16(12-20)4-6-17/h2-7,18H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQLMABWAMQMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)CC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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